molecular formula C21H18N2O4S B2635083 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 921870-65-7

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2635083
CAS No.: 921870-65-7
M. Wt: 394.45
InChI Key: PXDPEFXGOSJRQW-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, centered on its characteristic benzofuran-thiazole scaffold. Compounds featuring this core structure have been identified as potent inhibitors of key receptor tyrosine kinases, such as EGFR and HER-2, which are critical drivers in the proliferation and survival of various cancer cell lines . Research into analogous N-(thiazol-2-yl)benzamide derivatives has demonstrated their potential as valuable chemical tools for investigating the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, suggesting a possible mechanism of action as a negative allosteric modulator . This dual potential in kinase and ion channel research makes it a compelling candidate for investigating new pathways in cancer biology and neuropharmacology. Furthermore, the structural motif of combining a benzofuran ring with a thiazole is recognized in the development of novel therapeutic agents, underscoring the compound's utility in structure-activity relationship (SAR) studies aimed at developing new targeted therapies . Its primary research value lies in pre-clinical studies for inhibiting cancer growth and angiogenesis, as well as in probing the physiological functions of less-characterized ion channels .

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-3-26-17-6-4-5-14-11-18(27-19(14)17)16-12-28-21(22-16)23-20(24)13-7-9-15(25-2)10-8-13/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDPEFXGOSJRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . The reaction conditions often require the use of palladium catalysts and specific directing groups to achieve high efficiency .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves scalable synthetic routes that can be optimized for high yield and purity. Techniques such as microwave-assisted synthesis and visible-light-mediated reactions have been explored to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar scaffolds exhibit significant antimicrobial properties. Specifically, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide has been studied for its effectiveness against various pathogens:

Pathogen TypeActivity
BacteriaInhibitory effects observed in vitro against Gram-positive and Gram-negative bacteria
FungiSignificant antifungal activity demonstrated in laboratory settings

In vitro studies have shown that the compound can inhibit microbial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

The compound has demonstrated considerable anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide-stimulated models. This suggests potential therapeutic applications in treating inflammatory conditions like rheumatoid arthritis.

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. The mechanism of action involves interaction with specific molecular targets, leading to cell cycle arrest and programmed cell death.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) range from 10 to 50 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Investigation of Anti-inflammatory Effects

A separate study focused on the anti-inflammatory properties demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in animal models of arthritis. The findings suggest that it could serve as a novel therapeutic agent for chronic inflammatory diseases .

Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Methoxy vs. Ethoxy: Methoxy groups (electron-donating) may enhance solubility but reduce metabolic stability compared to ethoxy groups. Electron-Withdrawing Groups: The 4-fluoro analog () introduces an electron-withdrawing effect, which could enhance binding to aromatic residues in enzyme active sites (e.g., COX/LOX) .

Thiazole Core Modifications :

  • The 4-position of the thiazole ring is critical for activity. Substituents here (e.g., benzofuran, methylphenyl) influence steric and electronic interactions with biological targets. For instance, the 4-methylphenyl group in the analog from enhances growth modulation (129.23% activity) .

Sulfonyl and Piperidine Additions :

  • Introducing a sulfonyl group linked to piperidine () may improve binding to charged or polar regions of enzymes, as seen in kinase inhibitors and protease antagonists .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : Ethoxy and methyl groups increase logP values compared to methoxy or hydroxy groups, affecting blood-brain barrier penetration and tissue distribution .
  • Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas ethoxy groups may undergo slower oxidative metabolism .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and significant biological effects, particularly focusing on its potential as an anti-inflammatory and anticancer agent.

Structural Characteristics

The compound features a unique combination of functional groups:

  • Thiazole ring
  • Benzamide moiety
  • Benzofuran scaffold

These structural components contribute to its solubility and biological activity. The molecular formula is C22H20N2O3SC_{22}H_{20}N_{2}O_{3}S with a molecular weight of approximately 416.46 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Oxidation : Converting the compound to sulfoxides or sulfones.
  • Reduction : Transforming the benzamide group into amines.
  • Substitution Reactions : Modifying the benzofuran and thiazole rings to introduce various functional groups.

Techniques such as microwave-assisted synthesis can enhance efficiency and yield .

Anti-inflammatory Properties

Research indicates that this compound acts as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses. In vitro studies have shown that it effectively suppresses tumor necrosis factor-alpha (TNF-α) release in lipopolysaccharide-stimulated models, suggesting its potential for treating inflammatory conditions like rheumatoid arthritis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Lines Tested : Human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299).
  • Methodology : The MTT assay was used to assess cell viability, while flow cytometry evaluated apoptosis and cell cycle effects.

Results demonstrated significant inhibition of cancer cell proliferation at various concentrations (1, 2, and 4 μM), with associated decreases in inflammatory cytokines IL-6 and TNF-α .

Study 1: Inhibition of Cancer Cell Proliferation

A study involving the compound showed remarkable efficacy against A431 and A549 cells, with IC50 values indicating strong antiproliferative activity. The compound's ability to induce apoptosis was confirmed through flow cytometry, highlighting its potential as a dual-action therapeutic agent targeting both cancer cells and inflammatory pathways .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound inhibits both AKT and ERK signaling pathways in cancer cells. This inhibition is crucial as these pathways are often activated in response to growth factors, promoting cell survival and proliferation .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-[4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl]benzamideThiazole, Benzamidep38 MAPK inhibitorComplex structure enhances bioactivity
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineBenzothiazole derivativeAnticancerDual anticancer and anti-inflammatory properties
TAK-715Thiazole derivativeAnti-inflammatorySpecific selectivity against p38 MAPK

Q & A

Q. What are the established synthetic routes for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide?

The compound is typically synthesized via condensation reactions between functionalized benzofuran-thiazole intermediates and methoxybenzoyl derivatives. A common approach involves:

  • Reacting 5-substituted thiazol-2-amine with benzoyl chloride derivatives in pyridine under ambient conditions, followed by recrystallization from mixed solvents (e.g., isopropyl alcohol/ethyl acetate) to achieve purity (62% yield) .
  • Monitoring reaction progress via TLC and purification via column chromatography, as demonstrated in analogous thiazole-benzamide syntheses .

Q. How is the structural integrity of this compound confirmed?

Structural characterization employs:

  • 1H NMR : Key peaks include aromatic protons (δ 7.22–7.28 ppm), methoxy groups (δ 3.57 ppm), and NH signals (δ 11.08 ppm) for amide confirmation .
  • X-ray crystallography : Intermolecular hydrogen bonds (e.g., N–H⋯N) and π-π stacking stabilize the crystal lattice, with refinement using SHELX software (R-factor < 0.05) .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N content within 0.3% deviation) .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity for this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while mixed solvents (isopropyl alcohol/ethyl acetate) improve recrystallization efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce side reactions in analogous thiazole derivatives, achieving >70% yields .
  • Temperature control : Maintaining 0–5°C during benzoylation minimizes decomposition of reactive intermediates .

Q. How does this compound interact with biological targets such as the PFOR enzyme or Hec1/Nek2 pathway?

Mechanistic studies suggest:

  • The amide group forms hydrogen bonds with PFOR’s active site, disrupting electron transfer in anaerobic metabolism (IC₅₀ ~10 µM) .
  • In cancer models, the thiazole-benzamide scaffold inhibits Hec1/Nek2 interactions, inducing mitotic arrest (EC₅₀ ~2.5 µM) via competitive binding to the Nek2 docking site .
  • Assay note : Activity varies with cell line (e.g., 10-fold difference in IC₅₀ between HeLa and MCF-7 cells), necessitating orthogonal validation (e.g., SPR, ITC) .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies arise from:

  • Assay conditions : COX inhibition (IC₅₀ 9–11 µM) varies with isoform selectivity (COX-1 vs. COX-2) and platelet vs. recombinant enzyme assays .
  • Structural analogs : Substitutions at the benzofuran-ethoxy group alter hydrophobicity (logP 4.8–5.2), impacting membrane permeability and potency .
  • Resolution : Standardize assays (e.g., uniform cell lines, enzyme sources) and perform meta-analyses across studies .

Q. What computational methods predict binding affinity and metabolic stability?

Advanced modeling includes:

  • Docking studies (AutoDock Vina) : Hydrophobic interactions between the benzofuran moiety and mGluR1’s allosteric pocket (ΔG ≈ -9.2 kcal/mol) .
  • MD simulations : Methoxy group flexibility reduces metabolic oxidation (t₁/₂ > 6 hrs in microsomal assays) .
  • ADMET prediction (SwissADME) : Low hepatotoxicity (PAINS score < 0.3) but moderate CYP3A4 inhibition risk .

Q. What challenges arise in crystallographic data interpretation for this compound?

Key issues include:

  • Disorder in ethoxy groups : Resolved via SHELXL’s PART instruction and anisotropic refinement .
  • Hydrogen bonding networks : Ambiguities in NH⋯O/F interactions require Hirshfeld surface analysis (e.g., dₙₒᵣₘ ~1.8 Å) .
  • Twinned crystals : Use PLATON’s TWIN law for data integration (Rint < 0.12) .

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